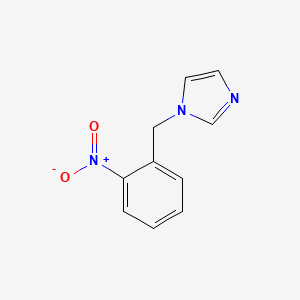

1-(2-nitrobenzyl)-1H-imidazole

概要

説明

1-(2-nitrobenzyl)-1H-imidazole is a compound that falls under the category of 2-nitrobenzyl compounds. These compounds have been found to have a rich photochemical profile . They are known for their high photocleavage efficiency by near-UV light irradiation . The 2-nitrobenzyl group is widely used in organic synthesis as a protecting group and a cleavable linker .

Synthesis Analysis

The synthesis of 2-nitrobenzyl compounds has been studied extensively. For instance, 2-nitrobenzyl alcohol and 1-(2-nitrophenyl)ethanol are known to be cleanly and efficiently dehydrated to the corresponding 2-nitrosobenzoyl compounds by irradiation in various solvents .Molecular Structure Analysis

The molecular structure of 2-nitrobenzyl compounds is characterized by the presence of a nitro group ortho to the formyl . The electron-deficient character of the nitroarene moiety can repurpose electron-rich substrates through the formation of an Electron Donor-Acceptor (EDA) complex .Chemical Reactions Analysis

The chemical reactions of 2-nitrobenzyl compounds have been studied using various techniques such as laser flash photolysis with UV-vis and IR detection . The primary aci-nitro intermediates formed by these compounds can react via two competing paths. The balance between these two paths depends on the reaction medium .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-nitrobenzyl compounds depend on their specific structure and the presence of substituents. For instance, the photolysis rate of these compounds can be influenced by the electronic features of the entire molecule .科学的研究の応用

Synthesis and Biological Studies

- The compound and its derivatives have been extensively studied for their synthesis and biological activities. For instance, novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes derived from 1H-imidazole and its variants have been synthesized. These complexes exhibited medium to high antibacterial activity against Gram-positive and Gram-negative bacteria, as well as cytotoxicity against human renal-cancer cell lines, indicating their potential as antimicrobial and anticancer agents (Patil et al., 2011).

Crystal Structure and Computational Analysis

- Functionalized benzimidazole derivatives, including 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one, have been synthesized with their crystal structures determined. These studies provide insights into intermolecular interactions contributing to the stability of crystal packing, offering a basis for further molecular design (Belaziz et al., 2013).

Antiparasitic Activity

- The synthesis methodology and biological assessment of 2-nitro-1-vinyl-1H-imidazole demonstrated its potential for anti-Trypanosoma cruzi activity, showcasing the compound's role in the design of new antichagasic drugs. Its low cytotoxicity against mammalian cells further underscores its therapeutic potential (Velez et al., 2022).

Green Chemistry and Catalysis

- Research into nitro-functionalized imidazolium salts, including 1-methyl-3-(4-nitrobenzyl)imidazolium variants, has explored their use as alternative solvents for nitromethane in organic and catalytic reactions. These studies contribute to the development of greener reaction media and catalytic systems, emphasizing the versatility of nitrobenzyl-imidazole derivatives in sustainable chemistry (Ren et al., 2011).

Safety And Hazards

将来の方向性

The photochemistry of nitroarenes, including 2-nitrobenzyl compounds, has recently been rediscovered, opening new avenues in organic synthesis . Future research could focus on further exploring the electronic effects on photolysis, developing new systems to fulfill the click chemistry criteria, and investigating the potential applications of the 2-nitrobenzyl protecting group in the determination of physiological response times to bioagents .

特性

IUPAC Name |

1-[(2-nitrophenyl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-4-2-1-3-9(10)7-12-6-5-11-8-12/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXVAHCGFGVRIHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CN=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332450 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-nitrobenzyl)-1H-imidazole | |

CAS RN |

61292-49-7 | |

| Record name | 1-(2-nitrobenzyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

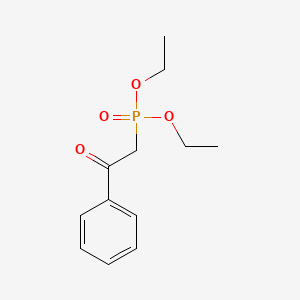

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

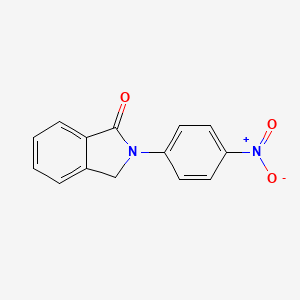

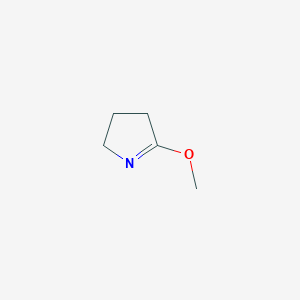

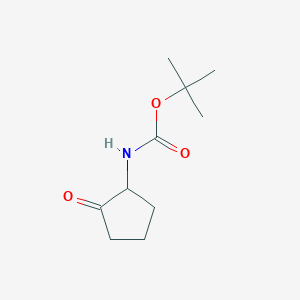

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,4-Dimethyl-2-oxo-2h-chromen-7-yl)oxy]propanoic acid](/img/structure/B1348309.png)

![{[5-(2-Furyl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B1348311.png)

![N-[3-Cyano-4,5-dimethyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-yl]-acetamide](/img/structure/B1348326.png)